molecular formula C19H18F3N3OS B12968909 7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12968909
M. Wt: 393.4 g/mol
InChI Key: RPWLNOAALSRZIR-UHFFFAOYSA-N
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Description

7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopentyl group, and a thiazolo[3,2-a]pyrimidin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a thiazole derivative with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: A structurally related compound with similar core structure but different substituents.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrazole ring fused to a pyrimidine ring.

Uniqueness

7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18F3N3OS

Molecular Weight

393.4 g/mol

IUPAC Name

7-[[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H18F3N3OS/c20-19(21,22)15-6-2-1-4-13(15)14-5-3-7-16(14)23-11-12-10-17(26)25-8-9-27-18(25)24-12/h1-2,4,6,8-10,14,16,23H,3,5,7,11H2

InChI Key

RPWLNOAALSRZIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NCC2=CC(=O)N3C=CSC3=N2)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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